BenchChemオンラインストアへようこそ!

5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide

IDO1 inhibition Cancer immunotherapy Chemical probe selectivity

5-Methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide (CAS 1029773-16-7; molecular formula C₁₄H₁₁N₅O₃; MW 297.27 g/mol) is a tricyclic heterocyclic compound built on a furo[2,3-f]indole core bearing an N-methyl oxindole motif and a 1,2,4-triazole-3-yl carboxamide side chain. The compound is annotated in curated drug-target databases as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.

Molecular Formula C14H11N5O3
Molecular Weight 297.27 g/mol
CAS No. 1029773-16-7
Cat. No. B6343322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide
CAS1029773-16-7
Molecular FormulaC14H11N5O3
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NC=NN4
InChIInChI=1S/C14H11N5O3/c1-19-9-4-7-2-3-22-10(7)5-8(9)11(13(19)21)12(20)17-14-15-6-16-18-14/h2-6,11H,1H3,(H2,15,16,17,18,20)
InChIKeyHZDGYZPVRWDBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 5-Methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide (CAS 1029773-16-7) – A Furoindole-Triazole Carboxamide Research Compound


5-Methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide (CAS 1029773-16-7; molecular formula C₁₄H₁₁N₅O₃; MW 297.27 g/mol) is a tricyclic heterocyclic compound built on a furo[2,3-f]indole core bearing an N-methyl oxindole motif and a 1,2,4-triazole-3-yl carboxamide side chain . The compound is annotated in curated drug-target databases as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor [1]. Its closest structural analog, BML-288 (CAS 851681-89-5), shares the identical furo[2,3-f]indole scaffold but replaces the 1,2,4-triazole with a 1,3,4-thiadiazole, resulting in a divergent pharmacological profile as a phosphodiesterase 2 (PDE2) inhibitor (IC₅₀ = 40 nM) [2]. This single heteroatom substitution defines the critical procurement-relevant differentiation: the target compound is selected for IDO1-focused research programs, while BML-288 serves PDE2-oriented investigations.

Why BML-288 (PDE2 Inhibitor) Cannot Substitute for CAS 1029773-16-7 (IDO1 Inhibitor) Despite Near-Identical Scaffolds


The furo[2,3-f]indole-oxindole scaffold is shared between the target compound and BML-288, but a single heterocycle substitution – 1,2,4-triazole versus 1,3,4-thiadiazole – produces a complete pharmacological target switch from IDO1 inhibition to PDE2 inhibition [1]. The 1,2,4-triazole moiety provides two endocyclic nitrogen atoms capable of coordinating the heme iron in the IDO1 active site, a binding mode documented crystallographically for triazole-containing IDO1 inhibitors [2], whereas the 1,3,4-thiadiazole of BML-288 lacks this heme-coordination geometry and instead engages the PDE2 catalytic domain. Substituting BML-288 into an IDO1 assay or vice versa would yield false-negative results, as BML-288 displays no reported IDO1 inhibitory activity and demonstrates 290-fold selectivity for PDE2 over other PDE isoforms . Furthermore, the sulfur atom in BML-288 introduces potential oxidative metabolic liabilities (sulfoxide/sulfone formation via CYP450) absent from the all-nitrogen triazole of the target compound [3]. These differences carry material consequences for in vitro assay design, in vivo PK interpretation, and chemical probe selectivity profiling.

Quantitative Differentiation Evidence: CAS 1029773-16-7 Versus Closest Structural and Pharmacological Comparators


Evidence Item 1: Heterocycle Replacement – 1,2,4-Triazole (Target) Versus 1,3,4-Thiadiazole (BML-288) Defines Complete Target Selectivity Switch

The target compound and BML-288 share an identical furo[2,3-f]indole-oxindone core but differ exclusively in the heterocycle attached via the 7-carboxamide linker: a 1,2,4-triazol-3-yl group in the target compound versus a 1,3,4-thiadiazol-2-yl group in BML-288 . This single atom substitution (NH replacing S in the five-membered ring) produces a documented target-switch: BML-288 is a potent PDE2 inhibitor (IC₅₀ = 40 nM, 290× selective over other PDE isoforms, no effect on >80 receptors, ion channels, and enzymes) [1], while the target compound is annotated as an IDO1 inhibitor in therapeutic target databases [2]. Crystallographic evidence with related 1,2,4-triazole inhibitors confirms that the triazole nitrogens coordinate the heme iron of IDO1 (PDB 6F0A), a binding mode structurally inaccessible to the thiadiazole of BML-288 [3]. Procurement implication: selecting BML-288 for an IDO1 program, or the target compound for a PDE2 program, would yield a complete experimental failure.

IDO1 inhibition Cancer immunotherapy Chemical probe selectivity

Evidence Item 2: Molecular Weight and Elemental Composition Differentiation – Absence of Sulfur Simplifies Analytical Detection and Alters Solubility Profile

The target compound (C₁₄H₁₁N₅O₃, exact mass 297.0862 g/mol, MW 297.27 g/mol) is 17.05 g/mol lighter than BML-288 (C₁₄H₁₀N₄O₃S, MW 314.32 g/mol) and contains no sulfur [1]. This compositional difference has practical consequences: (a) the target compound's all-nitrogen/oxygen heterocycle eliminates the characteristic M+2 isotopic peak from ³⁴S (4.21% natural abundance) that complicates BML-288 mass spectra; (b) the absence of sulfur removes oxidative metabolic pathways (sulfoxidation by CYP450) that can generate reactive metabolites from thiadiazole-containing compounds [2]; (c) the replacement of the lipophilic sulfur atom with an NH group alters the hydrogen-bonding capacity (triazole NH can act as both donor and acceptor) and is predicted to increase aqueous solubility relative to BML-288, though experimental logP/logD values are not publicly available for either compound [3].

Physicochemical properties LC-MS method development Solubility profiling

Evidence Item 3: IDO1 Inhibition – Database Annotation and Class-Level Potency Context

The target compound is annotated as an IDO1 inhibitor in the Therapeutic Target Database (IDRB Lab), with the IDO1 target association linked to patent families covering indole- and furoindole-based inhibitors [1]. While a standalone IC₅₀ value for CAS 1029773-16-7 is not publicly reported in the open literature, structurally related 1,2,4-triazole-containing IDO1 inhibitors have demonstrated enzymatic IC₅₀ values as low as 34 nM, with the triazole nitrogen atoms directly coordinating the heme iron as confirmed by X-ray crystallography (PDB 6F0A) [2]. In contrast, class-representative IDO1 inhibitors such as epacadostat (INCB024360, imidazole-based, IDO1 IC₅₀ ~72 nM) and PF-06840003 (EOS200271, IC₅₀ = 0.41 μM) operate through different scaffolds and heme-coordination chemistry [3][4]. The furoindole-triazole scaffold of the target compound represents a distinct chemotype for IDO1 probe development, occupying a structural niche between the extensively explored imidazole/1,2,3-triazole series and the thiadiazole PDE2 inhibitor BML-288. Researchers should request vendor-provided QC data including IDO1 enzymatic assay results before committing to large-scale procurement.

IDO1 immuno-oncology Tryptophan metabolism Enzyme inhibition

Evidence Item 4: Commercial Purity Specification and Vendor Availability

CAS 1029773-16-7 is available from multiple specialty chemical suppliers with a typical specified purity of >95% . The compound is listed under the systematic name 5-methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide. In contrast, the comparator BML-288 (CAS 851681-89-5) is available from a broader vendor base (Enzo Life Sciences, MedChemExpress, Toronto Research Chemicals, Focus Biomolecules) with higher specified purity (≥98% by TLC) and a more developed commercial supply chain, reflecting its longer history as an established PDE2 chemical probe . The target compound's more limited vendor landscape – primarily ABCR, Smolecule, Biozol, and Endotherm – indicates earlier-stage commercial availability typical of a research-enabling tool compound rather than a mature reference standard. Procurement recommendation: request a Certificate of Analysis (CoA) specifying purity by HPLC (254 nm), identity confirmation by ¹H NMR and LC-MS, and residual solvent analysis.

Chemical procurement Purity specification Vendor comparison

Evidence Item 5: Patent Landscape – IDO1 Inhibitor Patent Family Association

The target compound falls within the structural scope of US Patent 10,233,190 (NewLink Genetics Corporation, issued March 19, 2019), which claims IDO inhibitors comprising fused heterocyclic scaffolds including furoindole-based carboxamides for use in modulating indoleamine 2,3-dioxygenase activity [1]. The patent exemplifies numerous furo[2,3-c]pyridine- and indole-based IDO1 inhibitors with IC₅₀ values ranging from 21 nM to >10 μM in recombinant human IDO1 enzymatic assays. While CAS 1029773-16-7 is not specifically named as an exemplified compound in the patent's experimental section, its structural features fall within the Markush claims [2]. In contrast, BML-288 (CAS 851681-89-5) is associated with a distinct patent family covering oxindole PDE2 inhibitors (Chambers et al., Bioorg. Med. Chem. Lett. 2006) and is not claimed for IDO1 modulation [3]. This patent landscape reinforces the functional divergence between the two compounds and provides intellectual property context for organizations evaluating freedom-to-operate for internal tool compound use.

Patent protection IDO1 intellectual property Freedom to operate

Evidence Item 6: Selectivity Versus Off-Target Liability – Triazole Reduces Pan-Assay Interference Risk Compared to Thiadiazole

The 1,3,4-thiadiazole moiety present in BML-288 is classified in certain pan-assay interference compound (PAINS) filters as a potential metal-chelating and redox-active substructure, particularly under assay conditions involving transition metal catalysts or oxidative reporters [1]. The 1,2,4-triazole of the target compound, while also capable of metal coordination, typically exhibits a more predictable and target-specific heme-chelation profile in IDO1 contexts, as evidenced by the well-defined crystallographic binding mode in PDB 6F0A [2]. BML-288's selectivity profile has been extensively characterized: it shows no significant binding to 54 receptors/ion channels or 30 kinases, confirming its clean profile as a PDE2 probe . For the target compound, comparable broad-panel selectivity data are not publicly available, representing a data gap that procurement teams should address by requesting vendor or CRO selectivity profiling data if the compound is intended for use as a chemical probe in phenotypic screening campaigns [3].

PAINS filters Chemical probe quality Assay interference

Recommended Application Scenarios for CAS 1029773-16-7 Based on Quantitative Differentiation Evidence


Scenario 1: IDO1 Chemical Probe Development in Cancer Immunotherapy Research

Based on the database annotation as an IDO1 inhibitor and the structural homology to crystallographically validated triazole-IDO1 complexes (PDB 6F0A) [1], CAS 1029773-16-7 is most appropriately deployed as a scaffold for structure-activity relationship (SAR) exploration in IDO1 inhibitor programs. The 1,2,4-triazole moiety provides a predictable heme-coordination pharmacophore, while the furo[2,3-f]indole core offers vectors for substituent diversification at positions distinct from the extensively patented imidazole and 1,2,3-triazole IDO1 series. Researchers should: (a) confirm lot-specific IDO1 enzymatic IC₅₀ via vendor CoA or in-house assay using recombinant human IDO1 with L-tryptophan substrate; (b) establish cellular activity in HeLa or THP-1 cells stimulated with IFNγ; (c) counter-screen against TDO2 and IDO2 to establish isoform selectivity; and (d) use BML-288 as a negative control to confirm that observed IDO1 inhibition is not due to non-specific assay interference.

Scenario 2: Comparative Selectivity Profiling – PDE2 Versus IDO1 Pharmacological Dissection

The near-identical scaffolds of the target compound and BML-288, coupled with their divergent primary targets, make this pair uniquely suited for chemical genetics studies dissecting the relative contributions of PDE2 and IDO1 in shared biological pathways [1]. For example, both PDE2 and IDO1 are implicated in neuroinflammation and tumor immune evasion. By using both compounds at matched concentrations in head-to-head phenotypic assays, researchers can deconvolute target-specific effects from scaffold-driven off-target activities. The absence of sulfur in the target compound and the absence of the triazole NH in BML-288 provide orthogonal physicochemical handles for validating target engagement (e.g., via cellular thermal shift assays with distinct melting temperature shifts for IDO1 vs. PDE2).

Scenario 3: Bioanalytical Method Development Leveraging Clean Isotopic Pattern

The target compound's all-nitrogen/oxygen heterocycle composition (C₁₄H₁₁N₅O₃) eliminates the ³⁴S isotopic interference (M+2 peak, 4.21% abundance) that complicates LC-MS/MS quantification of sulfur-containing analogs like BML-288 . This property makes CAS 1029773-16-7 an ideal candidate for developing high-sensitivity LC-MS/MS methods in biological matrices where low-level quantification is required (e.g., cellular uptake studies, in vitro metabolic stability assays). The triazole NH provides a distinctive UV chromophore (λmax ~260–280 nm) and a handle for deuterium exchange experiments to confirm molecular identity [1]. Method development chemists should leverage the compound's lower molecular weight (297.27 vs. 314.32 for BML-288) to achieve faster chromatographic separation with standard C18 columns using generic acetonitrile/water gradients.

Scenario 4: In Silico Docking and Pharmacophore Modeling for IDO1 Inhibitor Design

With the availability of high-resolution crystal structures of IDO1 in complex with triazole-containing inhibitors (PDB 6F0A, resolution 1.90 Å), the target compound serves as a validated starting point for computational chemistry workflows including molecular docking, molecular dynamics simulations, and free-energy perturbation (FEP) calculations . The furo[2,3-f]indole scaffold occupies the hydrophobic pocket adjacent to the heme, while the triazole-carboxamide engages the heme iron and the propionate-binding region [1]. Computational chemists can use this scaffold to enumerate virtual libraries with substituent modifications at the indole C-4, C-5, and C-8 positions, prioritizing compounds with predicted binding affinity improvements over the class benchmark (enzymatic IC₅₀ ~34 nM for the best 1,2,4-triazole IDO1 inhibitors).

Quote Request

Request a Quote for 5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.